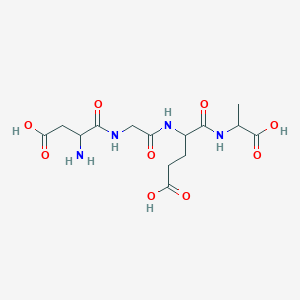
alpha2beta1 Integrin Ligand Peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha2beta1 Integrin Ligand Peptide is a compound that interacts with the alpha2beta1 integrin receptor on the cell membrane. This receptor is known for its role in mediating cell adhesion and signaling, particularly in interactions with the extracellular matrix. The alpha2beta1 integrin receptor is a major collagen-binding integrin, playing a crucial role in various physiological processes, including platelet function, immune responses, and cancer progression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Alpha2beta1 Integrin Ligand Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Alpha2beta1 Integrin Ligand Peptide can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学研究应用
Alpha2beta1 Integrin Ligand Peptide has a wide range of applications in scientific research:
Chemistry: Used as a tool to study integrin-ligand interactions and to develop integrin-targeted therapies.
Biology: Investigates cell adhesion, migration, and signaling pathways mediated by alpha2beta1 integrin.
Medicine: Potential therapeutic applications in treating diseases involving abnormal cell adhesion, such as cancer and fibrosis.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds that mimic the extracellular matrix
作用机制
The mechanism of action of Alpha2beta1 Integrin Ligand Peptide involves binding to the alpha2beta1 integrin receptor on the cell surface. This binding triggers conformational changes in the integrin, leading to the activation of intracellular signaling pathways. These pathways regulate various cellular processes, including adhesion, migration, proliferation, and survival. The peptide’s interaction with the integrin is mediated by specific structural motifs within the peptide that recognize and bind to the integrin’s I domain .
相似化合物的比较
Alpha2beta1 Integrin Ligand Peptide can be compared with other integrin ligands, such as:
Alpha1beta1 Integrin Ligand Peptide: Binds to the alpha1beta1 integrin, which also interacts with collagen but has different ligand preferences and signaling outcomes.
Alpha4beta1 Integrin Ligand Peptide: Targets the alpha4beta1 integrin, involved in leukocyte adhesion and migration.
Alpha5beta1 Integrin Ligand Peptide: Binds to the alpha5beta1 integrin, which primarily interacts with fibronectin.
The uniqueness of this compound lies in its specific interaction with the alpha2beta1 integrin, making it a valuable tool for studying collagen-mediated cell adhesion and signaling .
属性
IUPAC Name |
4-[[2-[(2-amino-3-carboxypropanoyl)amino]acetyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHXMUPSBUKRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
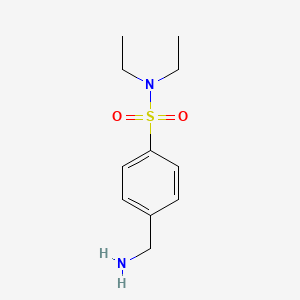
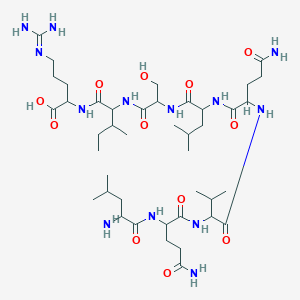
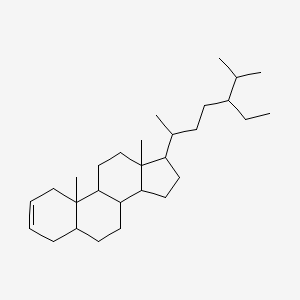
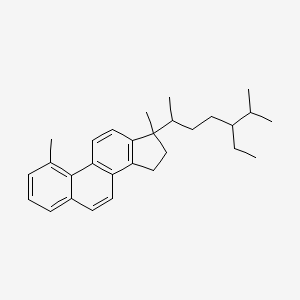
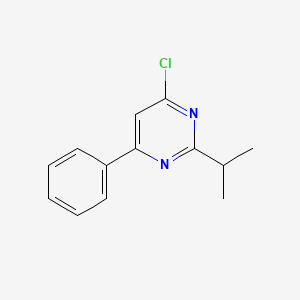
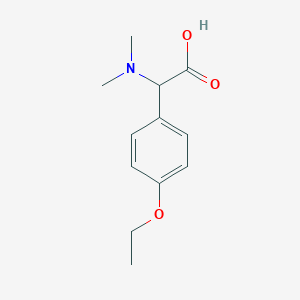

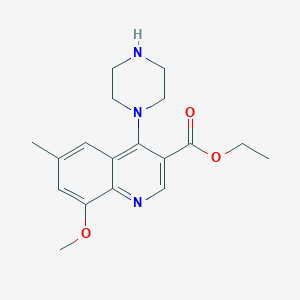
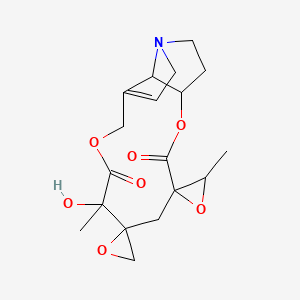
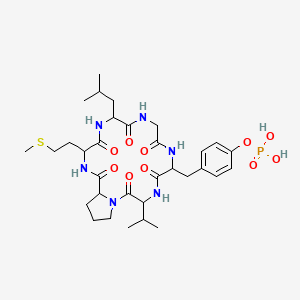
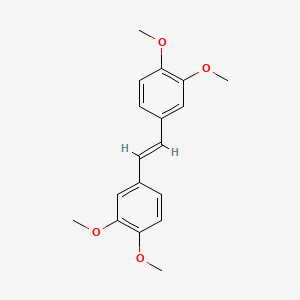

![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)
